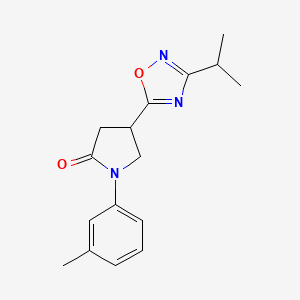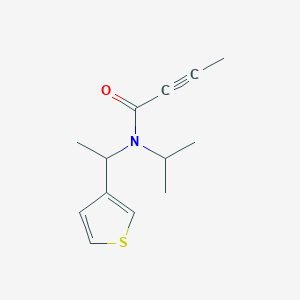
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide” is a chemical compound that belongs to the family of isoquinolones. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of “this compound” would likely involve the construction of the THIQ heterocyclic scaffold, which is a common feature in many biologically active compounds . The synthesis could involve various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely involve its THIQ scaffold. THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound could undergo various reactions, including isomerization of iminium intermediate .Aplicaciones Científicas De Investigación
Synthetic Methodologies
A significant application of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide derivatives lies in synthetic chemistry, where these compounds serve as intermediates or reactants in various chemical reactions. For instance, palladium-catalyzed C-H activation and intermolecular annulation with allenes have been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, showcasing the compound's utility in creating structurally diverse isoquinoline derivatives under ambient conditions (Xiao-Feng Xia et al., 2014). Similarly, rhodium-catalyzed cyanation of chelation-assisted C-H bonds using derivatives of this compound has enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's versatility in facilitating complex chemical transformations (Manthena Chaitanya et al., 2013).
Biological Applications
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. These compounds have been investigated for their antimicrobial, anti-inflammatory, and psychotropic activities. A study has demonstrated that certain derivatives possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and NO-induction ability, highlighting their potential as therapeutic agents (A. Zablotskaya et al., 2013). Furthermore, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent, selective human beta3 adrenergic receptor agonists, indicating their potential use in treating metabolic disorders (E. Parmee et al., 2000).
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this molecule belongs to, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Biochemical Pathways
Result of Action
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-viral properties, with studies indicating that it can inhibit the replication of viruses such as HIV and hepatitis C.
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-17-9-8-14-10-11-20(13-16(14)12-17)18(21)15-6-4-3-5-7-15/h3-9,12,19H,2,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYXSJTVIIYEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

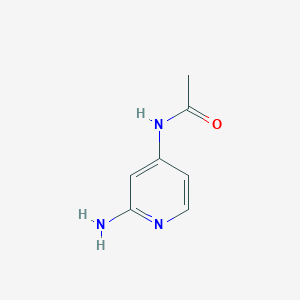

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)

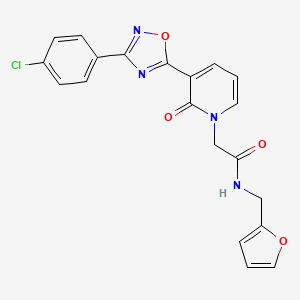


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)

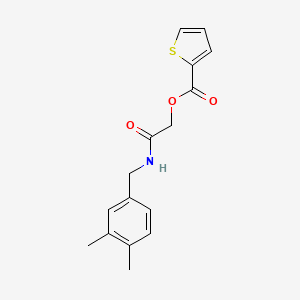
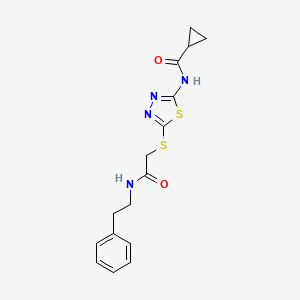
![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)
